molecular formula C7H11FO3 B6234457 ethyl 3-fluorooxolane-3-carboxylate CAS No. 1860906-26-8

ethyl 3-fluorooxolane-3-carboxylate

Cat. No.: B6234457
CAS No.: 1860906-26-8
M. Wt: 162.2
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Description

Ethyl 3-fluorooxolane-3-carboxylate is an organic compound with the molecular formula C7H11FO3. It belongs to the class of oxolane derivatives, which are characterized by a five-membered ring containing one oxygen atom. The presence of a fluorine atom and an ester functional group in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of ethyl 3-fluorooxolane-3-carboxylate typically begins with commercially available starting materials such as ethyl oxalate and 3-fluoropropanol.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions (temperature, pressure, and solvent choice) are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl 3-fluorooxolane-3-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The fluorine atom in this compound can be substituted by nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of ethyl 3-oxolane-3-carboxylate.

    Reduction: Formation of ethyl 3-hydroxyoxolane-3-carboxylate.

    Substitution: Formation of ethyl 3-(substituted)oxolane-3-carboxylate derivatives.

Scientific Research Applications

Chemistry

Ethyl 3-fluorooxolane-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules

Biology

In biological research, this compound is studied for its potential as a building block in the synthesis of bioactive molecules. Fluorine-containing compounds often exhibit enhanced metabolic stability and bioavailability, making them valuable in drug discovery.

Medicine

The compound is explored for its potential in medicinal chemistry, particularly in the development of pharmaceuticals that require the incorporation of fluorine to improve drug efficacy and selectivity. It serves as a precursor for the synthesis of various fluorinated drugs.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of ethyl 3-fluorooxolane-3-carboxylate depends on its specific application. In medicinal chemistry, its effects are often mediated through interactions with biological targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or altering the electronic environment of the molecule.

Comparison with Similar Compounds

Similar Compounds

    Ethyl oxolane-3-carboxylate: Lacks the fluorine atom, resulting in different reactivity and biological properties.

    Methyl 3-fluorooxolane-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester, leading to variations in physical properties and reactivity.

    3-Fluorooxolane-3-carboxylic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester.

Uniqueness

This compound is unique due to the presence of both a fluorine atom and an ester functional group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

1860906-26-8

Molecular Formula

C7H11FO3

Molecular Weight

162.2

Purity

95

Origin of Product

United States

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